4-Nitroindole 4-Nitroindole
Brand Name: Vulcanchem
CAS No.: 4769-97-5
VCID: VC20763018
InChI: InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H
SMILES: Array
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

4-Nitroindole

CAS No.: 4769-97-5

Cat. No.: VC20763018

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

4-Nitroindole - 4769-97-5

Specification

CAS No. 4769-97-5
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 4-nitro-1H-indole
Standard InChI InChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H
Standard InChI Key LAVZKLJDKGRZJG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

4-Nitroindole is characterized by its distinctive structure featuring a benzene ring fused to a pyrrole ring with a nitro group at the fourth position. This arrangement gives the compound its unique chemical reactivity and physical properties. The compound is a derivative of indole, which is a significant structural motif found in various natural products, pharmaceuticals, and bioactive molecules.

PropertyValue
Chemical FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
CAS Number4769-97-5
SMILES NotationN1C2=C(C(N+=O)=CC=C2)C=C1
InChIInChI=1S/C8H6N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-5,9H

The molecular structure consists of hydrogen atoms connected to carbon atoms in specific arrangements, creating a planar ring system that allows for conjugation throughout the molecule. This conjugation contributes to the compound's stability and influences its reactivity in various chemical reactions.

Physical and Chemical Properties

4-Nitroindole exists as a yellow granular powder at room temperature with specific physical and chemical characteristics that are crucial for its handling, storage, and applications in various fields .

PropertyValue
Physical FormYellow granular powder
Melting Point205-207°C
Boiling Point288.82°C (estimated)
Density1.3264 (estimated)
Refractive Index1.5770 (estimated)
pKa14.76±0.30 (Predicted)

The compound shows solubility in several organic solvents, which is important for its use in organic synthesis and other applications :

SolventSolubility
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble

The indole ring in 4-Nitroindole is highly reactive at its 3-position towards electrophilic substitution reactions, including protonation, halogenation, alkylation, and acylation. This reactivity is partly due to the electron-donating nature of the nitrogen atom in the pyrrole ring and the electron-withdrawing effect of the nitro group, creating a unique electronic distribution within the molecule.

Synthesis Methods

Laboratory Preparation Techniques

Several methods have been developed for the synthesis of 4-Nitroindole, each with its own advantages and limitations. These methods are crucial for researchers and manufacturers who need to produce this compound for various applications.

One common synthetic route involves the condensation reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethyl acetal in a solvent such as N,N-dimethylformamide. This reaction generates 2,6-dinitrodimethylaminostyrene, which is then subjected to reduction condensation in an acetic acid/toluene mixed solution to yield 4-Nitroindole.

Another important preparation method includes:

  • Adding 2-methyl-3-nitrobenzene, triethyl orthoformate, and oxalic acid in specific proportions

  • Heating and refluxing the mixture for a certain time

  • Cooling to 0-10°C and slowly adding an alcohol solution of potassium ethoxide

  • Allowing the reaction to continue at normal temperature

  • Pouring the reaction liquid into ice water to precipitate the solid product

  • Filtering to obtain 4-Nitroindole

This method is noted for its high yield and ease of operation, making it suitable for both laboratory and industrial settings .

Alternative synthesis routes include producing 4-Nitroindole from m-nitro hydrazone through cyclization followed by hydrolysis, which offers different advantages in terms of starting materials and reaction conditions .

Industrial Production Considerations

Industrial production of 4-Nitroindole typically follows similar synthetic routes as laboratory methods but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Manufacturers emphasize the use of safe reagents and mild conditions to minimize the production of byproducts and ensure the safety of the process.

Key considerations in industrial production include:

  • Temperature control during various reaction stages

  • Selection of appropriate solvents and reagents

  • Purification methods to achieve desired product quality

  • Environmental and safety considerations

  • Cost-effectiveness of the production process

These factors significantly influence the commercial viability of 4-Nitroindole production and its availability for various applications.

Applications in Research and Industry

Pharmaceutical Development

4-Nitroindole serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable in drug development .

The compound is utilized in the synthesis of:

  • CB2 cannabinoid receptor ligands, which have potential applications in pain management and inflammation reduction

  • CGRP receptor antagonists, which are used in the treatment of migraines

  • Tryptophan dioxygenase inhibitors, which have implications for immunomodulation and cancer treatment

These applications highlight the importance of 4-Nitroindole in modern pharmaceutical research and development, contributing to advances in treatments for various medical conditions.

Organic Synthesis

In organic chemistry, 4-Nitroindole is frequently used as a building block for creating more complex molecules. Its unique structure and reactivity enable researchers to develop new compounds with potential applications in drug discovery and other fields .

Specific uses in organic synthesis include:

  • Synthesis of various indole derivatives

  • Production of nucleosides for research in nucleic acid chemistry

  • Creation of meridianin derivatives, which have shown potential anticancer properties

  • Synthesis of complex heterocyclic structures such as 1,3,4,5-tetrahydropyrrolo-[4,3,2-de]quinoline

These applications demonstrate the versatility of 4-Nitroindole as a starting material in creating diverse chemical structures with potential biological activity.

Material Science

Researchers explore 4-Nitroindole for its properties in creating advanced materials, such as polymers and coatings. These materials can enhance durability and performance in various industrial applications .

The unique electronic properties of 4-Nitroindole, particularly its conjugated system and the presence of the nitro group, contribute to its potential in materials science. These structural features can influence the optical, electronic, and mechanical properties of materials incorporating this compound.

Biological Research

The compound is utilized in studies investigating its effects on cellular processes, helping scientists understand mechanisms of action in cancer research and other biological fields . One notable area of research involves the development of anti-angiogenic agents, which have potential applications in cancer treatment by inhibiting the formation of new blood vessels that supply tumors .

Recent research on a derivative, 4-nitro-1H-indole-carboxaldehyde (NICA), has shown promising results in lung cancer studies. NICA exhibited inhibitory activity against RAS, a protein involved in lung cancer development. In vitro cytotoxic activity against human lung cancer cell lines (A549) was determined by MTT assay, suggesting that NICA could be a potential candidate for the development of drugs against lung cancer .

Analytical Chemistry

In analytical chemistry, 4-Nitroindole acts as a reagent in methods such as chromatography, aiding in the detection and quantification of other substances in complex mixtures . Its distinctive chemical properties make it useful for developing analytical methods that require specific interactions with target molecules.

Application FieldSpecific Uses
Pharmaceutical DevelopmentSynthesis of drugs for neurological disorders, CB2 receptor ligands, CGRP antagonists
Organic SynthesisBuilding block for complex molecules, indole derivatives, nucleosides
Material ScienceAdvanced polymers and coatings with enhanced durability
Biological ResearchCancer studies, anti-angiogenic agents, cellular process investigations
Analytical ChemistryChromatography reagent, detection of substances in complex mixtures
Safety CategoryDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes, rinse eyes cautiously with water)
Hazard CodesXn (Harmful), Xi (Irritant)
Risk Statements68
Safety Statements45-36/37-24/25
WGK Germany3 (Severe hazard to waters)

Recent Research Developments

Medicinal Chemistry Advancements

Recent studies have expanded the potential applications of 4-Nitroindole derivatives in medicinal chemistry. One significant development involves 4-nitro-1H-indole-carboxaldehyde (NICA), which has been characterized using various spectroscopic methods including FT-IR, FT-Raman, and UV-Vis spectra .

Theoretical studies using Density Functional Theory (DFT) calculations have provided insights into the electronic structure and properties of NICA, enhancing understanding of its potential biological activities. The optimized structure of the molecule was determined using B3LYP functional with cc-pVTZ basis set, allowing researchers to predict its behavior in biological systems .

Cancer Research Applications

Molecular docking analysis has revealed that NICA shows promising inhibitory activity against RAS, a protein implicated in lung cancer development. This finding suggests potential applications in targeted cancer therapy .

In vitro studies have demonstrated cytotoxic activity of NICA against human lung cancer cell lines (A549) through MTT assay. These results indicate that 4-Nitroindole derivatives could be valuable candidates for the development of anticancer drugs, particularly against lung cancer .

These research developments highlight the ongoing importance of 4-Nitroindole and its derivatives in advancing medical research and potential therapeutic applications.

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